molecular formula C31H29N5O2 B11321539 1-{4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-phenoxyethanone

1-{4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-phenoxyethanone

Cat. No.: B11321539
M. Wt: 503.6 g/mol
InChI Key: JCUQALCVEDUIQH-UHFFFAOYSA-N
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Description

1-{4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE is a complex organic compound featuring a pyrrolopyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE typically involves multi-step organic reactionsThe final steps involve the attachment of the piperazine and phenoxyethanone moieties .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .

Chemical Reactions Analysis

Types of Reactions

1-{4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1-{4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE is unique due to its specific structural features, which confer high selectivity and potency as a CDK2 inhibitor. This makes it a promising candidate for further development in cancer therapy .

Properties

Molecular Formula

C31H29N5O2

Molecular Weight

503.6 g/mol

IUPAC Name

1-[4-[7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-2-phenoxyethanone

InChI

InChI=1S/C31H29N5O2/c1-23-9-8-12-25(19-23)36-20-27(24-10-4-2-5-11-24)29-30(32-22-33-31(29)36)35-17-15-34(16-18-35)28(37)21-38-26-13-6-3-7-14-26/h2-14,19-20,22H,15-18,21H2,1H3

InChI Key

JCUQALCVEDUIQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C(=O)COC5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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